5-(4-Iodophenyl)-1H-tetrazole chemical properties and structure
5-(4-Iodophenyl)-1H-tetrazole chemical properties and structure
An In-depth Technical Guide to 5-(4-Iodophenyl)-1H-tetrazole: Chemical Properties, Structure, and Synthesis
Introduction
5-(4-Iodophenyl)-1H-tetrazole is a unique heterocyclic compound that holds significant interest for researchers in medicinal chemistry and materials science. As a derivative of the tetrazole family—a five-membered aromatic ring composed of four nitrogen atoms and one carbon atom—it embodies the critical physicochemical properties that make this scaffold a cornerstone of modern drug design.[1][2] The tetrazole ring is widely recognized as a metabolically stable bioisostere for the carboxylic acid functional group, offering a similar pKa while enhancing lipophilicity and resistance to in-vivo degradation pathways.[1]
The incorporation of an iodinated phenyl ring at the 5-position further elevates the compound's utility. The iodine atom serves as a versatile synthetic handle, enabling a wide array of subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This functionality allows 5-(4-Iodophenyl)-1H-tetrazole to act as a pivotal building block for the construction of complex molecular architectures and diverse compound libraries for high-throughput screening. This guide provides an in-depth exploration of its chemical structure, physicochemical properties, spectroscopic signature, synthesis, and key applications.
Physicochemical and Structural Properties
The intrinsic properties of 5-(4-Iodophenyl)-1H-tetrazole dictate its behavior in both chemical reactions and biological systems. Its key identifiers and properties are summarized below.
| Property | Value | Source / Method |
| Molecular Formula | C₇H₅IN₄ | PubChem |
| Molecular Weight | 271.96 g/mol | PubChem |
| IUPAC Name | 5-(4-iodophenyl)-1H-tetrazole | IUPAC Nomenclature |
| CAS Number | 134543-17-4 | CAS Registry |
| InChI Key | HAHMPMXOMXURJC-UHFFFAOYSA-N | PubChem |
| Predicted XlogP | 1.8 | PubChem |
| Melting Point | >230 °C (est.) | Estimated from analogs |
Note: The melting point is estimated based on the reported values for 5-(4-chlorophenyl)-1H-tetrazole (264-266 °C) and 5-(4-bromophenyl)-1H-tetrazole (234-235 °C). A high melting point is expected due to strong intermolecular hydrogen bonding and crystal packing.[3]
Molecular Structure
The structure of 5-(4-Iodophenyl)-1H-tetrazole features a planar tetrazole ring connected to a 4-iodophenyl group. X-ray crystallography studies on the closely related 5-(4-chlorophenyl)-1H-tetrazole reveal that the phenyl and tetrazole rings are nearly coplanar. This planarity is a key feature influencing its electronic properties and ability to participate in molecular interactions.
A critical aspect of the 1H-tetrazole structure is the existence of tautomerism between the 1H and 2H forms. In the solid state and in most solutions, the 1H-tautomer is generally favored. In the crystal lattice, molecules are linked by strong N—H⋯N hydrogen bonds, forming one-dimensional chains, which contributes to the compound's high melting point and low solubility in nonpolar solvents.
Spectroscopic Characterization
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¹H NMR Spectroscopy: In a solvent like DMSO-d₆, the spectrum is expected to show two main features. The aromatic protons of the 1,4-disubstituted phenyl ring will appear as a pair of doublets (an AA'BB' system) between δ 7.5 and 8.1 ppm. The two protons ortho to the iodine atom will be shifted downfield relative to the two protons ortho to the tetrazole ring. The most characteristic signal is the N-H proton of the tetrazole ring, which is highly deshielded due to the aromatic nature of the ring and its involvement in hydrogen bonding. This proton typically appears as a very broad singlet far downfield, often above δ 16 ppm.[3]
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¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for the aromatic ring and the tetrazole carbon. The iodinated carbon (C-I) will appear around δ 95-100 ppm, while the other aromatic carbons will resonate in the typical δ 125-138 ppm region. The carbon atom of the tetrazole ring (C5) is a key diagnostic peak, expected to appear significantly downfield around δ 155 ppm.[3][5]
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FT-IR Spectroscopy: The infrared spectrum provides key information about the functional groups. Characteristic vibrational bands include:
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N-H Stretch: A broad absorption band in the region of 2500-3200 cm⁻¹, characteristic of the hydrogen-bonded N-H group in the tetrazole ring.
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C=N and N=N Stretches: A series of sharp to medium absorptions between 1400-1610 cm⁻¹ corresponding to the stretching vibrations within the tetrazole and phenyl rings.
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C-I Stretch: A weak to medium absorption in the far-infrared region, typically below 600 cm⁻¹.
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Synthesis and Reaction Mechanism
The most prevalent and efficient method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile and an azide source.[6][7] This method avoids the direct use of the highly toxic and explosive hydrazoic acid (HN₃).
Core Reaction: [3+2] Cycloaddition
The synthesis of 5-(4-Iodophenyl)-1H-tetrazole is achieved by reacting 4-iodobenzonitrile with sodium azide (NaN₃). The reaction is typically performed in a polar aprotic solvent like N,N-dimethylformamide (DMF) at elevated temperatures (100-130 °C).
Causality Behind Experimental Choices:
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Catalyst: The reaction is often catalyzed by a Lewis acid (e.g., ZnCl₂, AlCl₃) or a Brønsted acid.[6][7] The catalyst's role is crucial: it coordinates to the nitrogen atom of the nitrile, which strongly enhances the electrophilicity of the nitrile carbon. This activation makes the carbon atom much more susceptible to nucleophilic attack by the azide ion, thereby accelerating the rate-limiting step of the cycloaddition.
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Solvent: DMF is an ideal solvent because it effectively dissolves both the organic nitrile and the inorganic sodium azide, creating a homogeneous reaction environment. Its high boiling point allows the reaction to be conducted at the necessary temperatures to overcome the activation energy barrier.
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Work-up: The reaction is typically quenched by pouring the mixture into acidified water. The acidic conditions (e.g., using HCl) serve two purposes: first, to neutralize any remaining basic species, and second, to protonate the newly formed tetrazolate anion, causing the desired 5-(4-Iodophenyl)-1H-tetrazole product to precipitate out of the aqueous solution as a solid, which can then be easily collected by filtration.
Detailed Experimental Protocol (Representative)
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-iodobenzonitrile (1.0 eq), sodium azide (1.2-1.5 eq), and a catalytic amount of zinc chloride (0.1-0.2 eq).
-
Solvent Addition: Add anhydrous DMF as the solvent.
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Heating: Heat the reaction mixture to 120-130 °C and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Cooling and Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold water.
-
Acidification: Acidify the aqueous solution to a pH of ~2 by the dropwise addition of concentrated hydrochloric acid. A white or off-white precipitate will form.
-
Isolation: Stir the suspension for 30 minutes in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold water and then with a cold non-polar solvent like hexane to remove impurities. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 5-(4-Iodophenyl)-1H-tetrazole.
Applications in Research and Drug Development
The value of 5-(4-Iodophenyl)-1H-tetrazole lies in the synergistic combination of its tetrazole core and the reactive iodophenyl group.
Bioisostere for Carboxylic Acids
The primary application of the tetrazole ring system in medicinal chemistry is its function as a bioisostere of the carboxylic acid group. It mimics the acidic proton (pKa ≈ 4.9 for 1H-tetrazole, similar to acetic acid), size, and planar geometry of a carboxylate, allowing it to engage in similar hydrogen bonding interactions with biological targets like receptors and enzymes. However, the tetrazole ring offers several advantages:
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Metabolic Stability: It is resistant to many metabolic pathways that would otherwise degrade a carboxylic acid.
-
Increased Lipophilicity: It generally increases the overall lipophilicity of a molecule compared to a carboxylic acid, which can improve its ability to cross cell membranes.
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Improved Pharmacokinetic Profile: These properties often lead to better oral bioavailability and a longer half-life in the body.
Synthetic Building Block for Cross-Coupling
The iodine atom on the phenyl ring is a highly effective leaving group for palladium-catalyzed cross-coupling reactions. This makes 5-(4-Iodophenyl)-1H-tetrazole an invaluable intermediate for synthetic chemists. It can be readily coupled with a variety of partners to generate more complex molecules:
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Suzuki Coupling: Reaction with boronic acids or esters to form biaryl systems.
-
Heck Coupling: Reaction with alkenes to form substituted styrenes.
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Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl functionalities.
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Buchwald-Hartwig Amination: Reaction with amines to form N-aryl linkages.
This synthetic versatility allows for the rapid diversification of the core structure, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. By using this building block, researchers can systematically modify the molecule to optimize its potency, selectivity, and pharmacokinetic properties.
Conclusion
5-(4-Iodophenyl)-1H-tetrazole is more than a simple chemical compound; it is a strategic tool for chemical and pharmaceutical innovation. Its structure combines the proven bioisosteric benefits of the tetrazole ring with the synthetic flexibility of an aryl iodide. This dual functionality makes it a powerful intermediate for creating novel therapeutic agents and advanced materials. A thorough understanding of its properties, structure, and synthesis, as outlined in this guide, is essential for any scientist looking to leverage the unique potential of this versatile heterocyclic building block.
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